molecular formula C17H14N2O2 B2372572 (2-hydroxyphenyl)[1-(4-methylphenyl)-1H-pyrazol-4-yl]methanone CAS No. 887356-20-9

(2-hydroxyphenyl)[1-(4-methylphenyl)-1H-pyrazol-4-yl]methanone

Cat. No.: B2372572
CAS No.: 887356-20-9
M. Wt: 278.311
InChI Key: IVQVXCSNUVRUNJ-UHFFFAOYSA-N
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Description

(2-hydroxyphenyl)[1-(4-methylphenyl)-1H-pyrazol-4-yl]methanone is an organic compound with a complex structure that includes both phenyl and pyrazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-hydroxyphenyl)[1-(4-methylphenyl)-1H-pyrazol-4-yl]methanone typically involves the condensation of 2-hydroxyacetophenone with 4-methylphenylhydrazine under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring, followed by oxidation to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(2-hydroxyphenyl)[1-(4-methylphenyl)-1H-pyrazol-4-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, (2-hydroxyphenyl)[1-(4-methylphenyl)-1H-pyrazol-4-yl]methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and other therapeutic applications.

Medicine

In medicine, this compound is investigated for its potential pharmacological properties. It may exhibit anti-inflammatory, antioxidant, or antimicrobial activities, making it a promising candidate for further drug development.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of polymers, coatings, and other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (2-hydroxyphenyl)[1-(4-methylphenyl)-1H-pyrazol-4-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through its ability to modulate these targets, leading to changes in cellular function and activity.

Comparison with Similar Compounds

Similar Compounds

  • (2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone
  • (2-hydroxyphenyl)(4-hydroxyphenyl)methanone

Uniqueness

Compared to similar compounds, (2-hydroxyphenyl)[1-(4-methylphenyl)-1H-pyrazol-4-yl]methanone is unique due to the presence of the 4-methylphenyl group. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(2-hydroxyphenyl)-[1-(4-methylphenyl)pyrazol-4-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-12-6-8-14(9-7-12)19-11-13(10-18-19)17(21)15-4-2-3-5-16(15)20/h2-11,20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVQVXCSNUVRUNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(C=N2)C(=O)C3=CC=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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